3-amino-N-ethylphthalimide
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Overview
Description
4-amino-2-ethylisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with an amino group at position 4 and an ethyl group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-ethylisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include refluxing in an appropriate solvent such as toluene or THF, and the use of catalysts like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production methods for 4-amino-2-ethylisoindoline-1,3-dione may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-ethylisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group at position 4 can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of 4-amino-2-ethylisoindoline-1,3-dione .
Scientific Research Applications
4-amino-2-ethylisoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-amino-2-ethylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate dopamine receptors, which are involved in neurotransmission and play a role in various neurological disorders . The compound’s ability to inhibit β-amyloid protein aggregation indicates its potential in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-2-ethylisoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 4-amino-2-methylisoindoline-1,3-dione
- 4-amino-2-phenylisoindoline-1,3-dione
- 4-amino-2-isopropylisoindoline-1,3-dione
Uniqueness
What sets 4-amino-2-ethylisoindoline-1,3-dione apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at position 2 and the amino group at position 4 provides unique steric and electronic properties that can be exploited in various chemical and biological applications .
Properties
CAS No. |
20510-93-4 |
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Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
4-amino-2-ethylisoindole-1,3-dione |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(13)6-4-3-5-7(11)8(6)10(12)14/h3-5H,2,11H2,1H3 |
InChI Key |
QGOCMRQPPBKXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C1=O)C(=CC=C2)N |
Origin of Product |
United States |
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